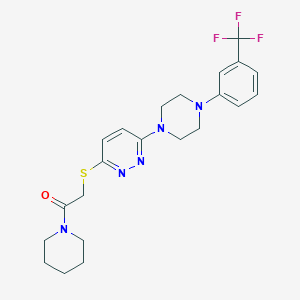![molecular formula C18H17N7O B2492278 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034522-31-9](/img/structure/B2492278.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the specified chemical involves multi-step reactions, starting from basic heterocyclic amines and undergoing processes such as cyanoacetylation, cyclization, acylation, and condensation. Techniques like microwave irradiation and the use of catalysts like zeolites have been applied to facilitate these reactions and improve yield (Ibrahim et al., 2011; Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic methods including 1H NMR, IR, and mass spectrometry. These techniques help in elucidating the arrangement of atoms and the presence of different functional groups within the molecule, confirming the successful synthesis of the target compound (Dawood, 2004; Abdelhamid et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions including nucleophilic addition, condensation, and diazotization, leading to the formation of diverse derivatives with potential biological activities. The presence of multiple reactive sites allows for the synthesis of compounds with varied biological and chemical properties (Zhang et al., 2019; Abunada et al., 2008).
Wissenschaftliche Forschungsanwendungen
Green Synthesis and Antimicrobial Activity
- Abdelhamid et al. (2016) explored the green synthesis of compounds containing the triazole moiety, focusing on their antimicrobial activities. Some compounds demonstrated competitive activities against typical antibacterial and antifungal drugs (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).
In Silico Drug-likeness and Microbial Investigation
- Pandya et al. (2019) synthesized a library of compounds related to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, characterizing them and investigating their in silico ADME prediction properties, antibacterial, antifungal, and antimycobacterial activities. The synthesized compounds displayed good to moderate activity against bacterial strains (Pandya, Dave, Patel, & Desai, 2019).
Synthesis and Evaluation of Hybrid Compounds
- Punia et al. (2021) synthesized a series of hybrid compounds involving the pyrazole-imidazole-triazole moiety, evaluating their antimicrobial activity. Compound 6m in this series demonstrated excellent potency against certain microbial strains (Punia, Verma, Kumar, Kumar, & Deswal, 2021).
Synthesis of Phenol Derivatives
- Shaikh et al. (2014) focused on synthesizing phenol derivatives incorporating the triazole moiety. These compounds were screened for antibacterial activity against various bacteria, showing significant antimicrobial activity (Shaikh, Jadhav, Kale, Chate, Nagargoje, & Gill, 2014).
Synthesis of Coordination Polymers
- Wang et al. (2019) synthesized coordination polymers using triazolyl derivatives, demonstrating their structures and properties. These compounds showed potential in developing materials with unique properties (Wang, Wei, Zhang, & Wang, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-24-11-14(10-21-24)18-13(5-4-8-19-18)9-20-17(26)12-25-16-7-3-2-6-15(16)22-23-25/h2-8,10-11H,9,12H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORVGOQIHYYATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2492196.png)
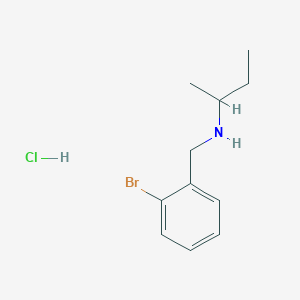
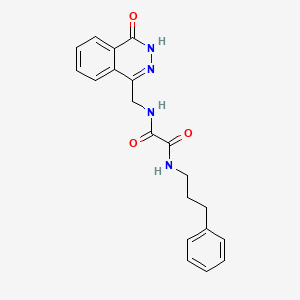
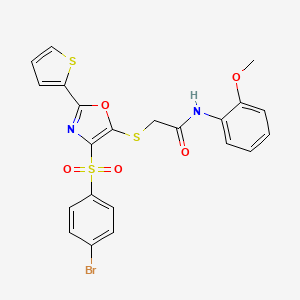
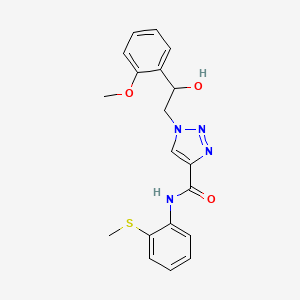
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)
![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)
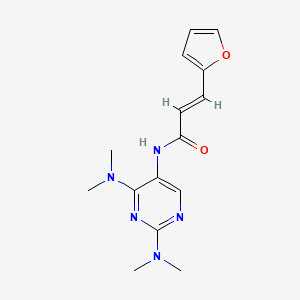
![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)
